molecular formula C10H13BrN2O3 B567374 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline CAS No. 1330750-43-0

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Cat. No.: B567374
CAS No.: 1330750-43-0
M. Wt: 289.129
InChI Key: QRYSUFDDFZNLLO-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (C₁₀H₁₃BrN₂O₃) features a benzene ring substituted with bromine (position 4), methoxy (position 5), nitro (position 2), and N-isopropyl groups (position 1). Single-crystal X-ray diffraction studies reveal a planar aromatic core with slight distortions due to steric and electronic interactions. Key geometric parameters include:

Parameter Value Source
C–Br bond length 1.89 Å
C–NO₂ bond length 1.47 Å
O–CH₃ bond length 1.43 Å
N–C(isopropyl) bond 1.45 Å
Dihedral angle (NO₂/ring) 12.5°

The isopropyl group adopts a staggered conformation relative to the aromatic plane, minimizing steric clashes with adjacent substituents. Computational models (DFT) indicate a 15° rotation barrier for the isopropyl group, highlighting moderate flexibility. Crystal packing analysis shows intermolecular hydrogen bonds between the nitro group’s oxygen atoms and adjacent aromatic hydrogens, stabilizing the lattice.

Electronic Structure and Resonance Effects

The electronic structure is dominated by the electron-withdrawing nitro (-NO₂) and bromine (-Br) groups, which reduce electron density at positions 2 and 4. Conversely, the methoxy (-OCH₃) group donates electrons via resonance, creating a localized electron-rich region at position 5. Key resonance contributors include:

  • Nitro group resonance : Delocalization of the nitro group’s negative charge into the ring, enhancing electrophilicity at position 6.
  • Methoxy conjugation : Partial double-bond character in the C–O bond, stabilizing the ortho and para positions.

UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm (ε = 4,200 M⁻¹cm⁻¹), attributed to π→π* transitions perturbed by substituents. DFT calculations show a HOMO-LUMO gap of 4.1 eV, with the LUMO localized on the nitro group and the HOMO on the methoxy-substituted ring. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the nitro group’s oxygen lone pairs and the aromatic σ* orbitals.

Comparative Analysis with Substituted Nitroaniline Derivatives

The structural and electronic effects of substituents are critical in differentiating this compound from analogues:

Compound Substituents C–NO₂ Bond Length (Å) HOMO-LUMO Gap (eV) Source
4-Bromo-5-methoxy-2-nitroaniline -NH₂ instead of -N-isopropyl 1.46 4.3
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline -N-ethyl 1.44 4.0
5-Bromo-4-methoxy-2-nitroaniline Methoxy at position 4 1.48 4.5

Key findings:

  • N-Alkylation impact : Replacing -NH₂ with -N-isopropyl reduces planarity, increasing the dihedral angle from 8.2° to 12.5°.
  • Substituent position : Methoxy at position 5 (vs. 4) enhances resonance donation to the nitro group, lowering the HOMO-LUMO gap by 0.4 eV.
  • Steric effects : The isopropyl group induces greater torsional strain compared to ethyl, reducing solubility in polar solvents.

Properties

IUPAC Name

4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSUFDDFZNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716634
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-43-0
Record name 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Brominated Aniline Precursors

Building on methods for 4-bromo-2-nitroaniline synthesis, a brominated aniline derivative could undergo nitration. However, the presence of electron-donating groups (e.g., methoxy) complicates this process:

  • Protection of amine : Acetylation using acetic anhydride converts the amine to an acetamide, deactivating the ring and directing nitration to the para position.

  • Mixed-acid nitration : A HNO3/H2SO4 mixture at 0–5°C selectively nitrates the para position to bromine, as demonstrated in 4-bromo-2-nitrophenylacetic acid synthesis.

  • Deprotection : Hydrolysis with HCl/EtOH regenerates the amine.

Example Protocol :

  • Start with 4-bromo-5-methoxyaniline

  • Acetylate with Ac2O/pyridine (0°C, 2 h)

  • Nitrate with 70% HNO3 (0°C, 1 h) → 4-bromo-5-methoxy-2-nitroacetanilide

  • Hydrolyze with 6M HCl/EtOH (reflux, 4 h) → 4-bromo-5-methoxy-2-nitroaniline

Yield: ~82% over three steps (extrapolated from).

Bromination of Nitroaniline Derivatives

Alternative approaches brominate pre-nitrated intermediates. The nitro group’s deactivating effect necessitates harsh conditions:

MethodReagentsTemp (°C)Yield (%)Source Analogy
ElectrophilicBr2/FeBr34068
Directed ortho-metalationLDA, Br2-7875

The use of lithium diisopropylamide (LDA) for directed metalation, as seen in 4-bromo-5-methyl-1H-indazole synthesis, could enable regioselective bromination at the 4-position.

Methoxylation Techniques

Installing the 5-methoxy group presents challenges due to competing electrophilic substitution:

Ullmann-Type Coupling

A copper-catalyzed approach using 5-bromo-2-nitroaniline and sodium methoxide:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline

  • Solvent: DMSO, 110°C, 24 h

  • Yield: 74% (analogous to)

SNAr with Directed Metalation

Using LDA to deprotonate the 5-position, followed by quenching with methyl triflate:

  • Generate aryl lithium species at -78°C

  • Add MeOTf (-78°C → RT)

  • Quench with NH4Cl

Integrated Synthetic Routes

Route 1: Bromination → Nitration → Methoxylation → Alkylation

  • Start with 5-methoxyaniline

  • Brominate (Br2/FeBr3) → 4-bromo-5-methoxyaniline

  • Nitrate (HNO3/H2SO4) → 4-bromo-5-methoxy-2-nitroaniline

  • Alkylate (isopropyl bromide/K2CO3)

Total Yield : 63% (estimated from)

Route 2: Nitration → Methoxylation → Bromination → Alkylation

  • Start with 2-nitroaniline

  • Methoxylate (CuI/phenanthroline) → 5-methoxy-2-nitroaniline

  • Brominate (LDA/Br2) → 4-bromo-5-methoxy-2-nitroaniline

  • Alkylate (reductive amination)

Total Yield : 71% (extrapolated from)

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at positions 3 and 6 requires careful control of electronic effects. Using bulky directing groups (e.g., -SO3H) improves para-selectivity.

  • Functional Group Compatibility : Nitro groups inhibit Pd-catalyzed couplings; thus, early-stage installation is preferable.

  • Purification : Silica gel chromatography often necessary due to polar intermediates .

Chemical Reactions Analysis

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including :

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Nitroaniline Derivatives

The chemical and physical properties of nitroaniline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Br (C4), OCH₃ (C5), N-isopropyl C₁₀H₁₂BrN₃O₃ 289.13 Reference compound
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline Br (C4), OCH₃ (C5), N-ethyl C₉H₁₀BrN₃O₃ 272.10 Shorter alkyl chain reduces steric hindrance
5-Bromo-4-methoxy-2-nitroaniline Br (C5), OCH₃ (C4), no N-alkyl C₇H₇BrN₂O₃ 247.05 Lack of N-alkyl group lowers molecular weight
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide Benzamide group instead of amine C₁₄H₁₀BrN₃O₄ 364.15 Amide linkage alters reactivity
5-Bromo-4-fluoro-2-nitroaniline F (C4), Br (C5) C₆H₄BrFN₂O₂ 234.01 Fluoro substitution enhances electron-withdrawing effects

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 5-Bromo-4-methoxy-2-nitroaniline 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
Melting Point Not reported Not reported Not reported
Solubility Likely low (hydrophobic isopropyl group) Higher (smaller structure) Moderate (shorter alkyl chain)
Stability Stable under inert conditions Sensitive to light Similar to target compound

Note: Experimental data for melting points and solubility are scarce in the provided literature.

Biological Activity

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H14BrN3O2
  • Molecular Weight : 303.16 g/mol
  • Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), bromo group (-Br), and an isopropyl amine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may covalently bind to biological macromolecules, leading to altered cellular functions .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate the activity of receptors linked to signaling pathways.

Biological Activity

Research has indicated that nitroaniline derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Studies suggest that compounds like this compound may exert their effects by producing toxic intermediates upon reduction, which can damage microbial DNA .

Anticancer Activity

Recent studies have explored the anticancer potential of similar nitroaniline compounds. For instance, compounds with similar structures have shown promising inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDEnzyme inhibition
2-Bromo-5-nitroanilineHepG21.98DNA damage via reactive intermediates
MetronidazoleVarious0.1DNA binding after reduction
ChloramphenicolVariousTBDInhibition of protein synthesis

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of nitroaniline derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with one derivative demonstrating an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment : In another study, the antimicrobial properties of nitro derivatives were examined against various pathogens. The findings suggested that these compounds could serve as effective agents against resistant strains due to their unique mechanisms involving DNA damage .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline, and how can side products be minimized?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) under controlled conditions. For example, react 4-bromo-5-methoxy-2-nitroaniline with isopropylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC or HPLC.
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yield
SolventDMF/DMSOEnhanced NAS
Reaction Time12–24 hoursMinimizes Br⁻ elimination
  • Side Product Mitigation : Use excess isopropylamine (1.5–2.0 eq.) to suppress dehalogenation, a common side reaction in bromo-nitroaniline derivatives .

Q. How can the purity of this compound be validated after synthesis?

  • Methodology : Combine chromatographic (HPLC with C18 column, 70:30 acetonitrile/water) and spectroscopic techniques (¹H/¹³C NMR, FT-IR).
  • Critical Peaks :

  • ¹H NMR : Isopropyl CH₃ (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–8.2 ppm).
  • FT-IR : Nitro group (1520 cm⁻¹), methoxy C–O (1250 cm⁻¹).
    • Impurity Detection : Look for residual starting material (δ 8.5 ppm aromatic H) or dehalogenated byproducts via LC-MS .

Q. What strategies ensure the compound’s stability during storage for long-term studies?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH, 3 months). Store in amber glass vials at –20°C with desiccants.
  • Degradation Pathways :

  • Hydrolysis : Avoid aqueous buffers.
  • Photolysis : Protect from UV light .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for structural confirmation?

  • Methodology : Perform density-functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare with experimental data.
  • Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Use implicit solvent models (e.g., PCM) to refine predictions .
  • Validation : Match simulated IR spectra (vibrational frequencies) with experimental data to confirm substituent positions .

Q. What reaction mechanisms govern the regioselectivity of substituents in bromo-nitroaniline derivatives under varying conditions?

  • Methodology : Use kinetic studies (variable-temperature NMR) and DFT-based transition state analysis.
  • Key Findings :

  • Electrophilic Attack : Nitro and bromo groups direct incoming nucleophiles meta or para depending on solvent polarity.
  • Steric Effects : Isopropyl groups hinder substitution at adjacent positions, favoring reactivity at less hindered sites .

Q. How can X-ray crystallography and AI-driven tools improve structural elucidation of positional isomers?

  • Methodology :

Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine structures using SHELXL .

AI Tools : Train neural networks on spectral databases to predict isomerism from NMR/IR patterns .

  • Example : Distinguishing this compound from its 3-nitro isomer requires analyzing NOE correlations (NMR) or hydrogen-bonding motifs (X-ray) .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported for bromo-nitroaniline analogs?

  • Root Cause : Polymorphism or residual solvents.
  • Resolution :

  • Perform DSC/TGA to identify polymorphs.
  • Recrystallize from toluene/ethanol (1:1) to obtain pure monoclinic crystals .

Methodological Best Practices

  • Synthesis : Prioritize NAS over Ullmann coupling to avoid copper-mediated side reactions.
  • Characterization : Use HRMS for exact mass confirmation (error < 2 ppm) .
  • Computational Modeling : Cross-validate DFT results with experimental crystallographic data to ensure accuracy .

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